3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester
Overview
Description
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester is a useful research compound. Its molecular formula is C21H16ClF3N2OS and its molecular weight is 436.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure comprising a pyridine ring, a thiobenzoic acid moiety, and a chloro-substituted phenyl group. Its molecular formula is with a molecular weight of 436.88 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the pyridine ring.
- Introduction of the trifluoromethyl and chloro groups through halogenation.
- Acylation to attach the thiobenzoic acid moiety.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit selective antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown significant activity against Chlamydia trachomatis, highlighting the importance of this substituent in enhancing biological efficacy .
Compound | Activity Against C. trachomatis | Toxicity to Mammalian Cells |
---|---|---|
Compound A (trifluoromethyl) | High | Low |
Compound B (chloro-substituted) | Moderate | Moderate |
Compound C (no trifluoromethyl) | Inactive | High |
Cytotoxicity Studies
In vitro studies have demonstrated that compounds related to this ester exhibit varying degrees of cytotoxicity against cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). The IC values for these compounds range significantly, indicating potential for selective targeting of cancer cells while sparing normal cells:
Cell Line | Compound | IC (µM) |
---|---|---|
MCF-7 | 5o | <6.52 |
SiHa | 5n | 3.60 ± 0.45 |
PC-3 | 5d | 2.97 ± 0.88 |
HEK-293T | Various | >50 |
The mechanism of action for compounds similar to This compound often involves inhibition of microbial growth through interference with cellular processes specific to pathogens, such as protein synthesis or cell wall integrity. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency by stabilizing the active form of the molecule .
Case Studies
- Antichlamydial Activity : A study highlighted that certain sulfonylpyridine derivatives effectively inhibited C. trachomatis growth without harming host cells, suggesting a promising scaffold for drug development .
- Cytotoxicity in Cancer Models : Another investigation found that specific derivatives showed selective cytotoxicity towards cancer cell lines while exhibiting low toxicity in normal human cells, underscoring their therapeutic potential .
Properties
IUPAC Name |
S-(4-chlorophenyl) 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzenecarbothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2OS/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-4-3-5-14(10-13)20(28)29-17-8-6-16(22)7-9-17/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRCQAHIOQJHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)SC3=CC=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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